Ethyl 3-benzylpiperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

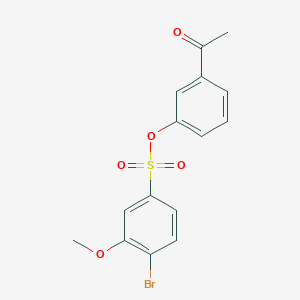

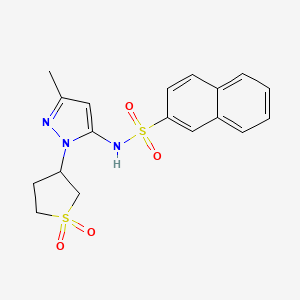

Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 . Its average mass is 247.333 Da and its monoisotopic mass is 247.157227 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate was synthesized by a nucleophilic substitution (SN2) reaction involving piperidine-3-carboxylic acid ethyl ester and 2-bromoethylamine hydrobromide .Molecular Structure Analysis

The linear formula of Ethyl 3-benzylpiperidine-3-carboxylate is C15H21NO2 . The SMILES string representation is O=C(OCC)[C@]1(CC2=CC=CC=C2)CNCCC1 .Physical And Chemical Properties Analysis

Ethyl 3-benzylpiperidine-3-carboxylate is a solid compound . Its molecular weight is 247.338.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Benzyl Esters

A method involving the use of 2-benzyloxy-1-methylpyridinium triflate has been developed to mediate esterification reactions between this reagent and carboxylic acids. This approach ensures that alcohols, phenols, amides, and other sensitive functionalities are not affected, providing a robust pathway to obtain benzyl esters, including from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).

Amide Formation Mechanisms

Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has provided insights into the chemical interactions between carboxylic acid and amine. Studies utilized ethylenediamine and benzylamine as amines to explore how these compounds react in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), offering a deeper understanding of amide bond formation in biological and synthetic contexts (Nakajima & Ikada, 1995).

Biochemical and Pharmacological Insights

Enzymatic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related by functionality to Ethyl 3-benzylpiperidine-3-carboxylate, has been subject to kinetic resolution to obtain specific enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, underscores the potential of enzymatic methods in achieving high enantiomeric excess and selectivity, pivotal in the synthesis of pharmaceuticals (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Oxygenation Studies

The modification of pyridine and aniline ligands in diiron(II) complexes with benzyl and ethyl groups has been studied for its implications in mimicking the active sites of certain enzymes. This research provides valuable insights into the structural requirements for achieving specific biochemical reactivities, relevant in the context of modeling and studying enzyme functions (Carson & Lippard, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-benzylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRFNAHXZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzylpiperidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)